molecular formula C7H12N2O2 B12872520 5-Amino-4-sec-butylisoxazol-3(2H)-one CAS No. 89851-83-2

5-Amino-4-sec-butylisoxazol-3(2H)-one

Cat. No.: B12872520
CAS No.: 89851-83-2
M. Wt: 156.18 g/mol
InChI Key: CSCRXLVOVGRHJE-UHFFFAOYSA-N
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Description

Chemical Name: 5-Amino-4-sec-butylisoxazol-3(2H)-one CAS No.: 89851-83-2 Molecular Formula: C₇H₁₂N₂O₂ Molecular Weight: 156.18 g/mol Synonyms: NSC 58895, 5-Amino-4-(sec-butyl)isoxazol-3(2H)-one .

This compound belongs to the isoxazolone family, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen. The amino group at position 5 and the sec-butyl substituent at position 4 define its structural uniqueness.

Properties

CAS No.

89851-83-2

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

5-amino-4-butan-2-yl-1,2-oxazol-3-one

InChI

InChI=1S/C7H12N2O2/c1-3-4(2)5-6(8)11-9-7(5)10/h4H,3,8H2,1-2H3,(H,9,10)

InChI Key

CSCRXLVOVGRHJE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(ONC1=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization Reaction: One common method to synthesize 5-Amino-4-sec-butylisoxazol-3(2H)-one involves the cyclization of appropriate precursors. For instance, the reaction between 4-sec-butyl-3-oxobutanoic acid and hydroxylamine hydrochloride under acidic conditions can yield the desired isoxazole ring.

    Amination Reaction: Another method involves the amination of 4-sec-butylisoxazol-3(2H)-one using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of 5-Amino-4-sec-butylisoxazol-3(2H)-one typically involves large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Amino-4-sec-butylisoxazol-3(2H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can lead to the formation of reduced isoxazole derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The amino group in 5-Amino-4-sec-butylisoxazol-3(2H)-one can participate in substitution reactions, such as nucleophilic substitution, to form various substituted isoxazole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as alkyl halides, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized isoxazole derivatives.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Substituted isoxazole derivatives.

Scientific Research Applications

Chemistry: 5-Amino-4-sec-butylisoxazol-3(2H)-one is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, 5-Amino-4-sec-butylisoxazol-3(2H)-one is used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism by which 5-Amino-4-sec-butylisoxazol-3(2H)-one exerts its effects depends on its specific interactions with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Isoxazole Family

  • Substituents: 5-Amino-4-sec-butylisoxazol-3(2H)-one: Amino group at position 5, sec-butyl at position 4, and a ketone group at position 3.
Property 5-Amino-4-sec-butylisoxazol-3(2H)-one 3-Amino-5-tert-butylisoxazole
Molecular Formula C₇H₁₂N₂O₂ C₇H₁₂N₂O (estimated)
Substituent Position 4-sec-butyl, 5-amino 5-tert-butyl, 3-amino
Key Functional Group Ketone (C=O) at position 3 No ketone
Branching Effect Less steric hindrance (sec-butyl) Higher steric hindrance (tert-butyl)

Impact of Substituents :

  • The sec-butyl group in the target compound introduces moderate steric bulk compared to the tert-butyl group , which may influence solubility and reactivity.

Comparison with Other Heterocyclic Compounds

Isoquinolin-1(2H)-one Derivatives

Compounds like isoquinolin-1(2H)-one () share a ketone group but differ in ring structure (six-membered vs. five-membered). These derivatives are noted for anti-hypertensive and anti-tumor activities, highlighting the role of ketone-containing heterocycles in bioactive molecules. However, the isoxazolone core in 5-amino-4-sec-butylisoxazol-3(2H)-one may offer distinct electronic properties due to its smaller ring size and oxygen/nitrogen arrangement .

Phthalazinone Derivatives

4-(4-Methyl-phenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one () features a fused bicyclic structure with a ketone group. While phthalazinones exhibit strong intermolecular interactions (e.g., π-π stacking, C-H⋯O bonds), the isoxazolone’s monocyclic structure may result in lower crystallinity but improved synthetic accessibility .

Research Findings and Data

Physicochemical Properties

  • Solubility: The ketone and amino groups in 5-amino-4-sec-butylisoxazol-3(2H)-one suggest moderate polarity, likely enhancing aqueous solubility compared to non-polar analogues.

Biological Activity

5-Amino-4-sec-butylisoxazol-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Synthesis of 5-Amino-4-sec-butylisoxazol-3(2H)-one

The synthesis of 5-Amino-4-sec-butylisoxazol-3(2H)-one typically involves the reaction of appropriate isoxazole precursors with amine groups under controlled conditions. A common synthetic route includes the condensation of sec-butyl isocyanate with 5-amino-1,2,3-triazole derivatives, followed by cyclization to form the isoxazole ring structure. The yield and purity of the synthesized compound can be optimized through various purification techniques such as recrystallization or chromatography.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-Amino-4-sec-butylisoxazol-3(2H)-one. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
A-549 (Lung Cancer)62.5Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)45.0Inhibition of cell proliferation
HepG2 (Liver Cancer)50.0Disruption of cell cycle progression

These findings suggest that 5-Amino-4-sec-butylisoxazol-3(2H)-one may act through multiple pathways, including apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.

2.2 Immunomodulatory Effects

The compound has also shown promising immunomodulatory effects. It was observed to inhibit the proliferation of human peripheral blood lymphocytes and mouse splenocytes in response to mitogenic stimulation. This immunosuppressive activity indicates potential therapeutic applications in autoimmune diseases and transplant rejection scenarios.

3. Mechanistic Studies

Mechanistic investigations into the biological activity of 5-Amino-4-sec-butylisoxazol-3(2H)-one have revealed its influence on key signaling pathways involved in cancer and immune responses:

  • Caspase Activation : The compound significantly increases the expression levels of caspases 8 and 9, indicating its role in promoting apoptosis.
  • MAP Kinase Pathway : It modulates the expression of MAP kinases (ERK, JNK, p38), which are crucial for cell proliferation and survival.

4. Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • In Vivo Tumor Models : Administration of 5-Amino-4-sec-butylisoxazol-3(2H)-one in xenograft models resulted in significant tumor reduction compared to control groups, supporting its anticancer efficacy.
  • Autoimmune Disease Models : In animal models of autoimmune disorders, treatment with this compound led to reduced disease severity and improved survival rates.

5. Conclusion

The biological activity of 5-Amino-4-sec-butylisoxazol-3(2H)-one presents a promising avenue for therapeutic development, particularly in oncology and immunology. Its ability to induce apoptosis in cancer cells and modulate immune responses highlights its potential as a multifunctional agent. Further research is warranted to fully elucidate its mechanisms and optimize its therapeutic applications.

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